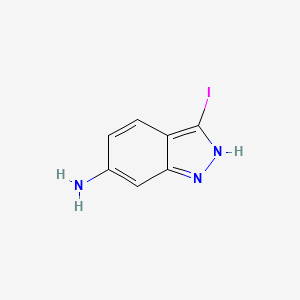

3-Iodo-1H-indazol-6-amine

Descripción general

Descripción

3-Iodo-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazol-6-amine typically involves the introduction of an amine group to the indazole ring followed by iodination. One common synthetic route is the amination of an indazole precursor, which is then subjected to iodination at the 3-position. This can be achieved through various methods, including transition metal-catalyzed reactions and electrophilic iodination .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-Iodo-1H-indazol-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce complex biaryl structures .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including 3-Iodo-1H-indazol-6-amine. The compound has been evaluated for its ability to inhibit various cancer cell lines, showcasing promising results.

Case Studies and Results

A series of studies have synthesized various derivatives of indazole and tested their efficacy against different cancer cell lines:

- Colorectal Cancer : One study found that a derivative similar to this compound exhibited an IC50 value of 0.4 µM against HCT116 colorectal cancer cells, indicating potent anti-proliferative activity .

- Leukemia : Another derivative demonstrated an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells while showing selectivity for normal cells .

These findings suggest that modifications to the indazole scaffold can significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Research has indicated that specific substitutions on the indazole ring can dramatically alter biological activity:

| Compound | Substituent | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| 6o | 3-Methoxyphenyl | 5.15 | K562 (Leukemia) |

| N-(4-Fluorobenzyl)-1,3-dimethyl | 0.4 | HCT116 (Colorectal) | |

| 98 | 3-Methoxyphenyl | 15 | FGFR1 Inhibition |

This table summarizes key findings from various studies highlighting how different substituents influence the compound's potency against specific cancer types .

Other Biological Activities

Beyond anticancer applications, indazole derivatives have also been explored for other therapeutic potentials:

Anti-inflammatory and Anti-bacterial Properties

Indazole compounds have shown promise in anti-inflammatory and anti-bacterial activities as well. Some derivatives have been reported to inhibit inflammatory pathways and bacterial growth, indicating their versatility as therapeutic agents .

FGFR Inhibition

Recent studies have highlighted the potential of certain indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors, which are crucial targets in cancer therapy. For instance, a derivative exhibited an IC50 value of less than 4.1 nM against FGFR1, showcasing its potential for targeted cancer therapy .

Mecanismo De Acción

The mechanism of action of 3-Iodo-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole-3-amine: Lacks the iodine atom, which may result in different biological activities.

6-Bromo-1H-indazol-3-amine: Contains a bromine atom instead of iodine, leading to variations in reactivity and potency.

3-Chloro-1H-indazol-6-amine: The chlorine atom provides different electronic properties compared to iodine.

Uniqueness

3-Iodo-1H-indazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in the design of novel therapeutic agents and research probes .

Actividad Biológica

3-Iodo-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.05 g/mol. The presence of an iodine atom at the 3-position and an amine group at the 6-position contributes to its unique reactivity and biological activity. The compound is classified under heterocyclic compounds, specifically indazole derivatives, which are known for their diverse biological effects .

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors, particularly kinases. The iodine atom and amine group facilitate binding to these targets, modulating their activity. For example:

- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinases, which play critical roles in cell growth and proliferation pathways. By blocking these kinases, this compound can disrupt cancer cell signaling pathways, leading to decreased cell proliferation .

- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : This enzyme is involved in immune regulation by degrading tryptophan, thus suppressing immune responses. Inhibiting IDO1 can enhance anti-tumor immunity, making the compound a candidate for cancer therapy .

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound and related compounds. Here are some key findings:

Anticancer Activity

A study focused on indazole derivatives found that compounds similar to this compound exhibited significant anti-proliferative effects across various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | Not specified | Potential for further development |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | Non-cytotoxic to normal cells (MRC5) |

| Compound 6o | K562 (Leukemia) | 5.15 | Selective for normal cells (HEK293, IC50 = 33.2 μM) |

These results indicate that modifications at the 3-position can enhance selectivity and potency against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in cancer treatment:

- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their cytotoxicity against human colorectal cancer cells (HCT116). The study revealed that several compounds showed promising growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 μM .

- Apoptosis Induction : Research demonstrated that certain indazole derivatives could induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax . This suggests that these compounds not only inhibit cell proliferation but also promote programmed cell death.

Propiedades

IUPAC Name |

3-iodo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRGYTWPGHFSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646300 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-20-0 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.